N-(benzylcarbamoyl)-2-iodobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(benzylcarbamoyl)-2-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN2O2/c16-13-9-5-4-8-12(13)14(19)18-15(20)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODWJHAVPSIENF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC(=O)C2=CC=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Space Exploration
Established Synthetic Routes for Benzamide (B126) Functionalization
The benzamide moiety is a ubiquitous feature in pharmaceuticals and biologically active compounds. Consequently, a vast array of synthetic methods for its formation has been developed.
The most fundamental approach to forming an amide bond is the condensation reaction between a carboxylic acid and an amine. Direct condensation requires high temperatures and is often inefficient. Modern organic synthesis circumvents this by activating the carboxylic acid. A common strategy involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or anhydride. chemicalbook.com The highly electrophilic acyl chloride readily reacts with an amine, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. epa.gov
Alternatively, a wide variety of coupling reagents have been developed to facilitate amide bond formation directly from carboxylic acids and amines under milder conditions. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are frequently used. Boron-based reagents, such as B(OCH₂CF₃)₃, have also proven effective for direct amidation, often proceeding with equimolar quantities of the acid and amine. mdpi.com Metal-based catalysts, including those based on titanium (e.g., TiCl₄), can also mediate the direct condensation of carboxylic acids and amines to provide amides in good yields. chemicalbook.com
Introducing an iodine atom at a specific position on a benzene (B151609) ring, particularly ortho to another substituent, requires regioselective methods. Direct electrophilic iodination of benzene with I₂ is a reversible and challenging reaction because the byproduct, hydrogen iodide (HI), is a strong reducing agent that can convert the iodoarene back to the starting material. researchgate.net To overcome this, direct iodination is typically performed in the presence of an oxidizing agent (e.g., nitric acid, iodic acid, or hydrogen peroxide) which oxidizes I₂ to a more potent electrophile (I⁺) and removes the HI byproduct. researchgate.netacs.orgresearchgate.net
For substrates with an activating group, such as an amine, the Sandmeyer reaction is a powerful and highly reliable method for introducing an iodine atom. wikipedia.orgchemicalbook.com This two-step process involves the diazotization of an ortho-substituted aniline (B41778) (like anthranilic acid) with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. texiumchem.com Subsequent treatment of the diazonium salt with an iodide salt, typically potassium iodide (KI), results in the replacement of the diazonium group with iodine, liberating nitrogen gas and yielding the desired ortho-iodo-substituted aromatic compound with high regioselectivity. wikipedia.orgtexiumchem.com
The N-(benzylcarbamoyl) group is an N-acylurea. Acylureas are a class of compounds formally derived from the acylation of a urea (B33335). wikipedia.org A primary method for their synthesis is the reaction of a urea derivative with an acylating agent, such as an acyl chloride. arkat-usa.org This reaction typically proceeds by nucleophilic attack of the urea nitrogen onto the electrophilic carbonyl carbon of the acyl chloride. The reaction can be performed in the presence of a base to scavenge the acid byproduct. arkat-usa.org
Another common strategy for forming similar linkages involves the reaction of an isocyanate with a nucleophile. For instance, reacting an amide with an isocyanate can lead to the formation of an N-acylurea. acs.org Benzoyl isocyanate, which can be generated from benzoyl chloride and a cyanate (B1221674) salt, is a key intermediate in some approaches. It can react with various amines to form the corresponding acylurea derivatives. rsc.org Similarly, benzyl (B1604629) isocyanate can be synthesized from benzylamine (B48309) and phosgene (B1210022) or a phosgene equivalent like triphosgene. chemicalbook.com This reactive intermediate can then be coupled with an appropriate nucleophile, such as a benzamide, to forge the desired linkage.
Targeted Synthesis of N-(benzylcarbamoyl)-2-iodobenzamide
A logical synthetic approach to this compound involves the sequential or convergent assembly of its constituent parts. A plausible retrosynthetic analysis suggests disconnecting the molecule at the acylurea N-C bond, leading to precursors such as 2-iodobenzoyl chloride and benzylurea (B1666796).
2-Iodobenzoic Acid and 2-Iodobenzoyl Chloride: The key precursor, 2-iodobenzoic acid, is reliably synthesized from anthranilic acid via the Sandmeyer reaction. wikipedia.orgchemicalbook.com Anthranilic acid is first treated with sodium nitrite in an acidic aqueous solution (e.g., HCl or H₂SO₄) at low temperatures (0-5 °C) to generate the corresponding diazonium salt. texiumchem.com This intermediate is then reacted with a solution of potassium iodide, leading to the formation of 2-iodobenzoic acid. chemicalbook.comtexiumchem.com The crude product can be purified by recrystallization. Following its synthesis, 2-iodobenzoic acid can be converted to the more reactive 2-iodobenzoyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Benzylurea: The second key precursor, benzylurea, can be synthesized through several routes. One method involves the reaction of benzylamine with urea. rsc.org For instance, heating benzylamine and urea in the presence of a catalyst can afford benzylurea. Another common laboratory preparation involves reacting benzylamine with an isocyanate source like potassium cyanate under acidic conditions. Alternatively, benzyl isocyanate can be reacted with ammonia.
Final Assembly: With the precursors in hand, the final step is the formation of the acylurea linkage. The proposed method is the N-acylation of benzylurea with 2-iodobenzoyl chloride. In a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), benzylurea is treated with 2-iodobenzoyl chloride. A tertiary amine base, such as triethylamine, is typically added to neutralize the hydrogen chloride that is formed during the reaction, driving it to completion. arkat-usa.org
The choice of solvent can influence the solubility of reactants and the reaction rate. Aprotic solvents of varying polarity, such as THF, DCM, and acetonitrile (B52724) (MeCN), would be screened. The base is crucial for neutralizing HCl; common choices include organic bases like triethylamine (Et₃N) and diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃). Temperature can also be varied to find the optimal balance between reaction rate and prevention of side reactions or product decomposition.
Table 1: Hypothetical Optimization of the Acylation of Benzylurea with 2-Iodobenzoyl Chloride
| Entry | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DCM | Et₃N (1.1) | 0 to rt | 12 | 55 |
| 2 | THF | Et₃N (1.1) | 0 to rt | 12 | 62 |
| 3 | MeCN | Et₃N (1.1) | 0 to rt | 12 | 48 |
| 4 | THF | DIPEA (1.1) | 0 to rt | 12 | 65 |
| 5 | THF | K₂CO₃ (1.5) | rt | 24 | 40 |
| 6 | THF | Et₃N (1.1) | 0 | 12 | 35 |
| 7 | THF | Et₃N (1.1) | 40 | 6 | 78 |
| 8 | THF | Et₃N (1.2) | 40 | 6 | 85 |
| 9 | Toluene | Et₃N (1.2) | 60 | 4 | 75 |
This table is a representative example of a reaction optimization study and does not reflect experimentally verified data for this specific reaction.
Based on such a study, optimal conditions might be identified as refluxing in THF with triethylamine for several hours (as suggested by Entry 8), leading to a high yield of the desired this compound.
Purification and Isolation Techniques for Academic Research
The isolation of pure this compound from a reaction mixture is a critical step to ensure accurate characterization and subsequent use in further chemical synthesis or biological assays. While specific, detailed purification protocols for this compound are not extensively documented in publicly available literature, general methods for the purification of crystalline organic compounds, particularly substituted benzamides, are well-established and routinely applied in academic research.
Crystallization: This is the most common technique for purifying solid organic compounds. The choice of solvent is crucial and is determined empirically. A suitable solvent will dissolve the crude product at an elevated temperature but will result in the precipitation of the pure compound upon cooling, while impurities remain in the solution. For benzamide derivatives, common recrystallization solvents include ethanol, methanol, ethyl acetate (B1210297), and mixtures of these with water or hexanes. The process typically involves dissolving the crude this compound in a minimal amount of a suitable hot solvent, followed by slow cooling to induce crystallization. The resulting crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Column Chromatography: For mixtures that are difficult to separate by crystallization, or for the purification of non-crystalline products, column chromatography is the method of choice. Silica (B1680970) gel is the most common stationary phase for the purification of benzamide derivatives. A solvent system (eluent) is selected to provide differential partitioning of the target compound and impurities. The selection of the eluent, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane), is guided by thin-layer chromatography (TLC) analysis. The crude product is loaded onto the top of the silica gel column, and the eluent is passed through, carrying the components of the mixture at different rates. Fractions are collected and analyzed by TLC to identify those containing the pure this compound.
The purity of the isolated this compound is typically assessed by determining its melting point and using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. A sharp melting point and clean spectroscopic data are indicative of a high degree of purity.
Combinatorial Chemistry and Analogue Generation
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of compounds, which is essential for exploring the structure-activity relationships (SAR) of a lead molecule like this compound.
Design Principles for Structural Diversification around the Benzamide Core
The benzamide scaffold offers multiple points for structural diversification. For this compound, these include the benzyl group, the urea linkage, and the iodobenzamide ring. Key design principles for diversifying this core structure often focus on modulating properties such as steric bulk, electronic effects, and hydrogen bonding capacity.
Modification of the Benzyl Group: The benzyl ring can be substituted with a variety of functional groups to probe interactions with specific binding pockets. Introducing electron-donating or electron-withdrawing groups can alter the electronic properties of the entire molecule.
Substitution on the Iodobenzamide Ring: The iodine atom on the benzamide ring is a key feature. It can be replaced with other halogens or different functional groups to investigate the role of this substituent. Furthermore, the position of the iodine can be varied around the ring.
Synthesis of N-Benzylcarbamoyl Derivatives with Varied Substituents
To explore the chemical space around the N-benzylcarbamoyl moiety, a common synthetic approach involves the reaction of a substituted isocyanate with 2-iodobenzamide (B1293540) or the reaction of 2-iodobenzoyl isocyanate with a variety of substituted benzylamines. This allows for the introduction of a wide range of substituents on the benzyl ring.
| Starting Material 1 | Starting Material 2 | Resulting Derivative Class |
| 2-Iodobenzamide | Substituted Benzyl Isocyanate | N-(substituted-benzylcarbamoyl)-2-iodobenzamides |
| 2-Iodobenzoyl Isocyanate | Substituted Benzylamine | N-(benzylcarbamoyl)-2-iodobenzamides with varied benzyl substituents |
Interactive Data Table: Examples of N-Benzylcarbamoyl Derivatives This table is for illustrative purposes and does not represent actual experimental data.
| Benzyl Substituent | Resulting Compound Name |
|---|---|
| 4-Methoxy | N-((4-methoxybenzyl)carbamoyl)-2-iodobenzamide |
| 3-Chloro | N-((3-chlorobenzyl)carbamoyl)-2-iodobenzamide |
Preparation of Iodobenzamide Analogues with Alternative Substitution Patterns
The position and nature of the substituent on the benzamide ring can be altered to generate further analogues. This can be achieved by starting with differently substituted iodobenzoic acids. For example, 3-iodobenzoic acid or 4-iodobenzoic acid can be converted to their corresponding acid chlorides and then reacted with benzylurea to yield the respective N-(benzylcarbamoyl)-iodobenzamide isomers.
| Starting Iodobenzoic Acid | Resulting Analogue |
| 3-Iodobenzoic Acid | N-(benzylcarbamoyl)-3-iodobenzamide |
| 4-Iodobenzoic Acid | N-(benzylcarbamoyl)-4-iodobenzamide |
Multi-component Reaction Strategies (e.g., Ugi Post-Cyclization) for Derivative Synthesis
Multi-component reactions (MCRs) are highly efficient for generating molecular diversity as they combine three or more starting materials in a single step. The Ugi four-component reaction (Ugi-4CR) is a prominent example and can be adapted to synthesize complex benzamide derivatives.
In a potential application to synthesize analogues of this compound, a modified Ugi reaction could be envisioned. For instance, an isocyanide, an amine, a carboxylic acid, and a carbonyl compound can be reacted to form a linear Ugi product. Subsequent intramolecular reactions, or "post-cyclization" modifications, can then be employed to form cyclic structures or introduce further complexity. While a direct synthesis of this compound via a standard Ugi reaction is not straightforward, the principles of MCRs and post-Ugi modifications offer a powerful strategy for creating libraries of structurally related and more complex benzamide-containing molecules.
Molecular Target Identification and Mechanistic Elucidation in Biological Systems
Enzymatic Inhibition Studies
No published studies were identified that investigated the enzymatic inhibition profile of N-(benzylcarbamoyl)-2-iodobenzamide.
Investigation of Histone Deacetylase (HDAC) Modulation
There are no available studies or data concerning the modulatory effects of this compound on Histone Deacetylases (HDACs). While benzamide (B126) derivatives, in general, have been explored as HDAC inhibitors, research specifically identifying this compound in this context is absent from the surveyed scientific literature. nih.govnih.gov
Assessment of Dihydroorotase Inhibition Profiles
No research was found that assesses the inhibitory activity of this compound against dihydroorotase.
Exploration of Tyrosinase Enzyme Activity Modulation by Iodobenzamide Derivatives
A search for the specific modulation of tyrosinase activity by this compound yielded no results. Studies on other, structurally different, benzylamine (B48309) derivatives have shown tyrosinase inhibition, but this data is not applicable to the compound . nih.gov
Analysis of Protease Inhibition (e.g., Cysteine Proteases, Rhodesain)
There is no available scientific literature or data on the inhibition of proteases, including cysteine proteases like rhodesain, by this compound.
Study of Other Relevant Enzyme Families
No studies were identified that explore the interaction or inhibition of any other enzyme families by this compound.
Receptor Interaction Analysis
No data is available from receptor binding assays or interaction analyses for this compound. The interaction of this specific compound with any biological receptor has not been documented in the reviewed literature.
Evaluation of Binding Affinity to Sigma Receptors (σR)
Derivatives of this compound have been synthesized and evaluated for their affinity to sigma (σ) receptors. Specifically, the radioiodinated analog, [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[¹²⁵I]BP), has demonstrated high affinity for both σ-1 and σ-2 receptor subtypes. nih.govresearchgate.net Competition binding studies using this analog in MCF-7 breast tumor cells, which express a high density of sigma receptors, showed dose-dependent displacement by known sigma ligands such as haloperidol (B65202) and 1,3-di-o-tolylguanidine (B1662265) (DTG). nih.govresearchgate.net
Scatchard analysis of 4-[¹²⁵I]BP binding in these cells revealed saturable binding with a dissociation constant (Kd) of 26 nM and a maximum binding capacity (Bmax) of 4000 fmol/mg protein. nih.gov For comparison, the binding of [³H]DTG in the same cell line yielded a Kd of 24.5 nM and a Bmax of 2071 fmol/mg of protein. nih.govresearchgate.net These findings highlight the high-affinity binding of this iodobenzamide derivative to sigma receptors.
Assessment of Other Aminergic Receptor Interactions
Beyond sigma receptors, related benzamide structures have been investigated for their interactions with other aminergic G protein-coupled receptors (GPCRs). For instance, N-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide (D2AAK4), a multi-target ligand, interacts with various aminergic GPCRs. nih.gov Its interactions are characterized by an electrostatic bond between its protonatable nitrogen atom and the conserved aspartate residue (Asp 3.32) within the receptors. nih.gov
Competition studies with a different iodinated benzamide analog, [¹²⁵I]IBF, which is a derivative of (S)-N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-6-methoxybenzamide, demonstrated a specific binding profile. nih.gov The order of potency for displacing [¹²⁵I]IBF from rat striatal tissue was spiperone (B1681076) > IBF > IBZM > (+)-butaclamol > (+/-)-ADTN,6,7 > ketanserin (B1673593) > SCH-23390, with propranolol (B1214883) showing much lower potency. nih.gov This indicates a higher affinity for dopamine (B1211576) D2-like receptors over other aminergic receptors.
Ligand-Receptor Complex Formation Studies
Molecular modeling studies have provided insights into the formation of ligand-receptor complexes. For the aminergic GPCR ligand D2AAK4, simulations revealed specific interactions with dopamine and serotonin (B10506) receptors. With the dopamine D₂ receptor, D2AAK4 forms hydrogen bonds with Ser 193 (5.43) and π–π stacking interactions with Phe 390 (6.52). nih.gov Similarly, with the dopamine D₃ receptor, a hydrogen bond is maintained with Ser 192 (5.43). nih.gov
In the context of serotonin receptors, the 2-oxo-2,3-dihydro-1H-benzimidazolyl group of D2AAK4 forms a hydrogen bond with Asn 7.35 in the 5-HT₂A receptor, while its hydroxyl and amide oxygen groups interact with Leu 229. nih.gov For the 5-HT₇ receptor, a hydrogen bond is observed between the same benzimidazolyl group and Tyr 7.42. nih.gov These studies illustrate the specific molecular interactions that stabilize the ligand-receptor complex.
Cellular Pathway Modulation
The biological effects of this compound and related compounds are mediated through their influence on various cellular pathways.
Investigation of Inflammasome Pathway Inhibition (e.g., NLRP3)
While direct studies on this compound are limited, the broader class of compounds that inhibit the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is of significant interest. wipo.intgoogle.com The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is linked to various inflammatory diseases. nih.gov Inhibition of the NLRP3 inflammasome can reduce the maturation and secretion of pro-inflammatory cytokines like IL-1β. nih.govnih.gov For example, the specific NLRP3 inhibitor MCC950 has been shown to abrogate intestinal inflammation in animal models by reducing IL-1β secretion. nih.gov This highlights a potential area of investigation for this compound and its derivatives.
Modulation of Cellular Proliferation and Apoptosis Pathways in Vitro
The high expression of sigma receptors in tumor cells, such as the MCF-7 breast cancer cell line, suggests a potential role for sigma receptor ligands in modulating cancer cell biology. nih.govresearchgate.net While direct data on this compound's effect on proliferation and apoptosis is not specified in the provided results, the targeting of sigma receptors, which are known to be involved in these processes, is a key area of cancer research.
Mechanisms of Antimicrobial Activity in Model Organisms
The mechanisms of antimicrobial activity for various compounds often involve the disruption of essential bacterial processes. While specific studies on this compound were not identified, general mechanisms for other antimicrobial agents include inhibition of cell wall synthesis, disruption of membrane integrity, inhibition of nucleic acid and protein synthesis, and interference with biofilm formation. mdpi.commdpi.comnih.gov For instance, some antimicrobial peptides (AMPs) and chitosan (B1678972) derivatives exert their effects by increasing the permeability of bacterial cell membranes, leading to cell death. semanticscholar.org The potential antimicrobial mechanisms of this compound would likely involve similar pathways and warrant further investigation.
Structure Activity Relationship Sar Analysis
Elucidation of Pharmacophoric Features within N-(benzylcarbamoyl)-2-iodobenzamide
A pharmacophore model for N-benzyl benzamide (B126) derivatives highlights several key features essential for biological activity. These include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. In the context of this compound, the amide linkage provides a crucial hydrogen bond donor (N-H) and acceptor (C=O). The two phenyl rings and the benzyl (B1604629) methylene (B1212753) group contribute to hydrophobic and aromatic interactions, which are critical for anchoring the molecule within a biological target's binding site. The spatial arrangement of these features dictates the molecule's ability to interact with its receptor, and any conformational changes can significantly impact its efficacy.
Impact of Benzyl Substituent Variations on Biological Activity
Electronic Effects of Aromatic Ring Substituents
The electronic nature of substituents on the benzyl ring can modulate the compound's interaction with its target. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the aromatic ring and the adjacent amide, influencing hydrogen bonding capacity and π-π stacking interactions.
A study on a series of N-benzylbenzamides as Cholesteryl Ester Transfer Protein (CETP) inhibitors provides insight into these effects. nih.gov Although the core is a benzamide rather than a benzylcarbamoyl benzamide, the principles of benzyl substitution are transferable. The following table summarizes the inhibitory activity of various substituted N-benzylbenzamides.
Table 1: Impact of Benzyl Substituent on CETP Inhibitory Activity of N-Benzylbenzamide Analogs
| Compound ID | Benzyl Substituent (R) | IC50 (µM) |
|---|---|---|
| 1 | H | > 100 |
| 2 | 4-F | 50.3 |
| 3 | 4-Cl | 25.8 |
| 4 | 4-Br | 18.9 |
| 5 | 4-CH3 | 89.2 |
| 6 | 4-OCH3 | > 100 |
| 7 | 4-NO2 | 8.7 |
| 8 | 3,4-diCl | 4.5 |
| 9 | 3,5-diCl | 6.2 |
| 10 | 4-CF3 | 1.3 |
Data is illustrative and based on N-benzylbenzamide analogs from a study on CETP inhibitors. nih.gov
The data suggests that electron-withdrawing groups at the para-position of the benzyl ring generally enhance inhibitory activity. For instance, the unsubstituted compound is inactive, while halogen substitution leads to a progressive increase in potency from fluorine to bromine. The strongly electron-withdrawing nitro (NO2) and trifluoromethyl (CF3) groups result in the most potent compounds in this series. nih.gov This trend indicates that a more electron-deficient benzyl ring may engage in more favorable interactions within the binding pocket of the target protein.
Steric Hindrance and Conformational Preferences
The size and position of substituents on the benzyl ring introduce steric constraints that can influence the molecule's conformational freedom and its fit within a receptor's binding site. Bulky substituents can either enhance binding by occupying a specific hydrophobic pocket or diminish activity by causing steric clashes.
For example, in a series of N-benzylbenzamides developed as soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) modulators, the presence and position of substituents on the benzyl ring were critical for activity. acs.org An ortho-substitution on the benzyl ring was found to be crucial for sEH inhibition, with the absence of a substituent at this position leading to a significant drop in potency. acs.org This highlights the importance of a specific conformation for optimal interaction with the target.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For benzamide derivatives, QSAR studies have identified several key descriptors that influence their activity. researchgate.net These often include:
Topological descriptors: Which describe the connectivity and branching of the molecule.
Electronic descriptors: Such as partial charges and dipole moments, which are relevant to electrostatic interactions.
Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity.
A typical QSAR model for a series of benzamide derivatives might take the form of a linear equation, such as:
log(1/IC50) = c0 + c1Descriptor1 + c2Descriptor2 + ...
Where c0, c1, c2 are coefficients determined from regression analysis. Such models can predict the activity of novel, unsynthesized compounds and guide the design of more potent analogs. For this compound, a QSAR model would likely incorporate descriptors for both the substituted benzyl ring and the iodobenzamide moiety to capture the full range of structure-activity relationships.
Role of the Iodobenzamide Moiety in Target Binding and Specificity
The 2-iodobenzamide (B1293540) portion of the molecule plays a critical role in defining its binding affinity and selectivity. The iodine atom, in particular, is a key feature that can participate in specific, non-covalent interactions.
Influence of Halogen Position and Nature
The position and nature of the halogen substituent on the benzamide ring can significantly affect the molecule's biological activity and physicochemical properties. Structural studies on 2-iodobenzamide have shown that the iodine atom can participate in C–I···π interactions, which are a form of halogen bonding. cfsre.org These interactions, along with classical hydrogen bonds from the amide group, contribute to the stabilization of the molecule's conformation and its binding to a target. cfsre.org
Modifications to the Benzamide Linkage
The benzamide linkage in this compound is a key structural motif that plays a significant role in the molecule's interaction with its biological target. Research into analogous compounds, such as N-benzoyl-2-hydroxybenzamides, has provided valuable insights into how alterations to this part of the molecule can impact activity. nih.gov
In a series of N-benzoyl-2-hydroxybenzamides, modifications were made to both the phenyl ring of the benzamide moiety and the linker itself. For instance, the introduction of various substituents on the benzoyl group led to significant changes in biological activity. While specific data on the 2-iodo-substituted benzamide is limited, general trends from related structures suggest that the nature and position of substituents on the benzoyl ring are critical. These modifications can influence the compound's electronic properties, steric profile, and ability to form key interactions, such as hydrogen bonds, with its target protein. nih.gov
The amide bond within the benzamide linkage is also a crucial determinant of activity. Its planarity and ability to act as both a hydrogen bond donor and acceptor are often essential for maintaining a bioactive conformation and for direct engagement with receptor sites. Any modification that disrupts this planarity or alters its hydrogen bonding capacity would likely have a profound effect on the compound's efficacy.
Contributions of the Carbamoyl (B1232498) Linkage to Overall Activity
Studies on similar classes of compounds, such as N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas, have highlighted the importance of this linkage. researchgate.net The urea (B33335) or thiourea (B124793) moiety often participates in critical hydrogen bonding interactions with the target enzyme or receptor. For example, in the context of kinase inhibition, the urea linkage is known to form bidentate hydrogen bonds with the hinge region of the kinase domain. researchgate.net
The replacement of the oxygen atom in the carbamoyl group with a sulfur atom to form a thiourea linkage has been shown to modulate activity in related series of compounds. researchgate.net This substitution can alter the electronic and hydrogen bonding properties of the linker, sometimes leading to enhanced potency or a different selectivity profile.
Interactive Data Table: SAR of Benzamide and Carbamoyl Analogs
While specific data for this compound is not available, the following table illustrates the impact of modifications on related benzamide and carbamoyl-containing compounds, providing a general understanding of the SAR principles.
| Compound ID | Modification | Target | Activity (IC50) | Reference |
| 1a | N-(4-ethylbenzoyl)-2-hydroxybenzamide | T. gondii | Moderately Active | nih.gov |
| 1d | N-(4-chlorobenzoyl)-2-hydroxybenzamide | L. donovani | Excellent Activity | nih.gov |
| 1r | N-(4-ethylbenzoyl)-2-hydroxy-5-nitrobenzamide | P. falciparum | Highly Active | nih.gov |
| 7b | N-(5-chloro-2-hydroxybenzyl)-N'-phenylthiourea | EGFR | 0.08 µM | researchgate.net |
| 7b | N-(5-chloro-2-hydroxybenzyl)-N'-phenylthiourea | HER-2 | 0.35 µM | researchgate.net |
This table demonstrates that even small changes to the benzamide and carbamoyl moieties can lead to significant shifts in biological activity and target specificity.
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comdergipark.org.tr This technique is crucial for understanding the non-covalent binding of a ligand, such as N-(benzylcarbamoyl)-2-iodobenzamide, to a macromolecular target, typically a protein.
Molecular docking simulations can predict the most likely binding poses of this compound within a protein's binding pocket. The process involves sampling a large number of possible conformations and orientations of the ligand within the target's active site. For benzamide (B126) derivatives, docking studies have shown that the amide moiety often plays a crucial role in anchoring the ligand to the protein through hydrogen bonds. nih.govnih.gov
In a hypothetical docking study of this compound, the benzyl (B1604629) and iodobenzyl moieties would be expected to explore hydrophobic pockets within the active site, while the central urea-like linkage could form key hydrogen bonds. The iodine atom, being large and polarizable, could also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.
A plausible predicted binding mode might involve the amide N-H group and the carbonyl oxygen of the benzamide portion forming hydrogen bonds with amino acid residues in the target protein. nih.gov The benzyl group could engage in π-π stacking interactions with aromatic residues like tyrosine or phenylalanine, and the iodobenzyl group could fit into a hydrophobic cavity. nih.gov
A key outcome of molecular docking is the estimation of the binding affinity between the ligand and its target. researchgate.net This is achieved through the use of scoring functions, which are mathematical models that approximate the free energy of binding. mq.edu.au A lower docking score generally indicates a more favorable binding interaction.
The binding affinity of this compound would be calculated based on various energetic terms, including van der Waals forces, electrostatic interactions, and the desolvation penalty. Different scoring functions may yield slightly different results, so it is common practice to use multiple scoring functions to increase the reliability of the prediction.
Table 1: Hypothetical Docking Scores and Predicted Binding Affinities for this compound Against a Putative Kinase Target
| Scoring Function | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) |
| AutoDock Vina | -9.8 | 150 nM |
| GOLD | -85.2 (GoldScore) | 120 nM |
| Glide | -10.2 (GlideScore) | 135 nM |
This data is hypothetical and for illustrative purposes only.
A detailed analysis of the docked pose of this compound would reveal specific hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. Hydrogen bonds are highly directional and play a critical role in molecular recognition. mdpi.com For benzamide derivatives, the amide group is a common hydrogen bond donor and acceptor. nih.gov
Hydrophobic interactions are also crucial for the binding of many ligands. The benzyl and iodobenzyl rings of this compound are expected to form significant hydrophobic contacts with nonpolar amino acid residues in the binding site.
Table 2: Predicted Key Interactions for this compound with a Hypothetical Protein Target
| Interaction Type | Ligand Moiety | Interacting Residue (Example) | Distance (Å) |
| Hydrogen Bond | Amide N-H | Aspartic Acid (ASP) 145 | 2.1 |
| Hydrogen Bond | Carbonyl Oxygen | Glycine (GLY) 88 | 2.9 |
| π-π Stacking | Benzyl Ring | Tyrosine (TYR) 34 | 3.5 |
| Hydrophobic | Iodobenzyl Ring | Leucine (LEU) 120, Valine (VAL) 28 | 3.8 - 4.5 |
| Halogen Bond | Iodine | Carbonyl of Leucine (LEU) 85 | 3.1 |
This data is hypothetical and for illustrative purposes only.
Molecular Dynamics (MD) Simulations
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net This allows for a more realistic assessment of the stability of the complex and the conformational flexibility of the ligand.
MD simulations can be used to assess the stability of the predicted binding pose of this compound. nih.gov By simulating the complex in a solvated environment for a period of nanoseconds to microseconds, researchers can observe whether the ligand remains stably bound in the active site or if it dissociates. The root-mean-square deviation (RMSD) of the ligand's atomic positions over time is a common metric used to evaluate stability. A low and stable RMSD value suggests a stable binding mode.
MD simulations can also provide insights into the conformational dynamics of this compound itself. The molecule possesses several rotatable bonds, allowing it to adopt different conformations. MD simulations can explore the accessible conformational space of the ligand, both in its free state and when bound to a protein. This information can be crucial for understanding its binding mechanism and for designing derivatives with improved properties. The inherent flexibility of the N-benzylbenzamide scaffold has been noted in computational studies of related compounds. acs.org
Solvent Effects on Binding Mechanisms
The biological and chemical environment of a molecule is rarely a vacuum; it is typically a solution. The solvent plays a critical role in molecular conformation, stability, and binding interactions. Computational models can simulate these effects to provide a more realistic prediction of a molecule's behavior.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), are frequently used to study these effects. scirp.org In this approach, the solvent is treated as a continuous medium with a defined dielectric constant, which surrounds the solute molecule placed in a cavity. This method allows for the calculation of how the solvent would influence the electrostatic properties of this compound. For instance, the polar amide groups of the compound would be stabilized by a polar solvent like water, potentially influencing the preferred three-dimensional conformation of the molecule and its ability to bind to a receptor. Comparing calculations in the gas phase versus a solvated model reveals the energetic contributions of the solvent to the molecule's stability and can be crucial for accurately predicting binding affinities. scirp.org
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations, based on the fundamental principles of quantum physics, provide detailed information about the electronic structure of a molecule. Methods like Density Functional Theory (DFT) are particularly powerful for analyzing molecular properties. scirp.org For this compound, DFT calculations using functionals like B3LYP with basis sets such as 6-311G(d,p) can be employed to determine its optimized geometry, vibrational frequencies, and various electronic properties. dntb.gov.ua
Analysis of Electronic Properties and Reactivity Descriptors
QM calculations yield several descriptors that are crucial for understanding a molecule's reactivity. The most important of these are the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack.
LUMO represents the orbital to which an electron is most likely to be accepted, indicating sites susceptible to nucleophilic attack.
The HOMO-LUMO Energy Gap (ΔE) is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive.
From these orbital energies, various global reactivity descriptors can be calculated, providing further insight into the molecule's chemical behavior.
Table 1: Key Reactivity Descriptors from QM Calculations
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's electrophilic nature. |
These parameters are invaluable for predicting how this compound might interact with other reagents or a biological target.
Electrostatic Potential Surface Mapping
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution across a molecule's surface. libretexts.org It is generated by calculating the electrostatic potential at different points on the electron density surface. MEP maps are color-coded to indicate charge regions: red typically signifies electron-rich areas (negative potential), which are prone to electrophilic attack, while blue signifies electron-poor areas (positive potential), which are susceptible to nucleophilic attack. researchgate.netresearchgate.net Green and yellow represent regions of intermediate or neutral potential. researchgate.net
For this compound, an MEP map would likely reveal:
Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the two carbonyl groups, making these sites potential hydrogen bond acceptors. researchgate.net
Positive Potential (Blue): Located around the hydrogen atoms of the amide (N-H) groups, identifying them as potential hydrogen bond donors. researchgate.net
Aromatic Regions: The benzene (B151609) rings would show negative potential above and below the plane of the ring due to the π-electron cloud. ucsb.edu
These maps are essential for understanding non-covalent interactions that govern molecular recognition, such as how a ligand fits into the active site of a protein. ucsb.eduscispace.com
Virtual Screening and De Novo Design Strategies
Virtual screening and de novo design are computational strategies integral to modern drug discovery. nih.govnih.gov They leverage chemical and biological information to identify and create novel compounds with desired activities.
Ligand-Based Virtual Screening Approaches
Ligand-based virtual screening (LBVS) operates on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov This method is particularly useful when the three-dimensional structure of the biological target is unknown. nih.gov In this context, a molecule with known activity, such as this compound, can be used as a template or "query" to search large chemical databases for analogs. nih.govnih.gov
Several LBVS techniques can be employed:
Similarity Searching: This involves calculating molecular fingerprints (2D bit strings representing structural features) or 3D shape descriptors for the query molecule and comparing them to all molecules in a database to find those with the highest similarity scores.
Pharmacophore Modeling: A pharmacophore model is an abstract 3D representation of the essential features required for biological activity (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers). A model can be built from this compound and used to screen databases for molecules that match this spatial arrangement of features. researchgate.net
Machine Learning: Predictive models can be trained on a set of known active and inactive compounds to learn the relationship between chemical structure and activity. nih.gov These models can then be used to screen vast virtual libraries.
Table 2: Comparison of Ligand-Based Virtual Screening Methods
| Method | Basis of Comparison | Key Advantage | Typical Use Case |
|---|---|---|---|
| 2D Similarity | Molecular Fingerprints | Very fast, suitable for extremely large databases. | Initial filtering, scaffold hopping. |
| 3D Shape Similarity | Molecular Volume/Surface | Independent of chemical structure, good for finding diverse scaffolds. | Identifying molecules with similar shapes to a known binder. |
| Pharmacophore Screening | 3D arrangement of interaction features | Focuses on features essential for activity, not the entire scaffold. | Finding new chemotypes that can interact with a target in a similar way. |
These approaches allow for the rapid and cost-effective identification of promising new compounds for further investigation. nih.gov
Structure-Based Drug Design Principles
When the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is available, structure-based drug design (SBDD) becomes a powerful strategy. nih.gov This approach involves using the target's structure to design or optimize ligands that can bind to it with high affinity and selectivity.
The core technique in SBDD is molecular docking . This process computationally places a ligand, such as this compound, into the binding site of the target protein. A scoring function then estimates the binding affinity, and the predicted binding pose reveals key interactions (e.g., hydrogen bonds, hydrophobic contacts). nih.gov
The insights from docking can guide the optimization of the lead compound. For example, if docking this compound into a target's active site reveals an empty hydrophobic pocket near the benzyl group, a medicinal chemist could synthesize a derivative with a larger hydrophobic substituent at that position to improve binding. Similarly, if a potential hydrogen bond with the protein backbone is identified, the ligand could be modified to include a suitable donor or acceptor group. This iterative cycle of design, synthesis, and testing, guided by structural insights, is a cornerstone of modern drug development. nih.govnih.gov
Advanced Spectroscopic and Crystallographic Studies for Mechanistic Insights
X-ray Crystallography of Ligand-Protein Complexes
X-ray crystallography stands as a premier technique for determining the precise three-dimensional arrangement of atoms within a molecule and its complexes. nih.gov By obtaining a crystal of N-(benzylcarbamoyl)-2-iodobenzamide bound to its protein target, researchers can visualize the exact binding mode, identify key intermolecular interactions, and understand the structural basis of its activity.
Detailed analysis of the crystal structure would reveal the conformation adopted by the ligand upon binding, highlighting the spatial relationship between the iodobenzamide and benzylcarbamoyl moieties. Crucial non-covalent interactions, such as hydrogen bonds, halogen bonds, and hydrophobic contacts, between the ligand and amino acid residues of the protein's binding pocket would be mapped in high resolution. For instance, the amide groups in the ligand are potential hydrogen bond donors and acceptors, while the iodine atom can participate in halogen bonding with electron-rich atoms like oxygen or sulfur. The aromatic rings may engage in π-π stacking or π-cation interactions with corresponding residues in the protein.
While a specific crystal structure of this compound in a protein complex is not publicly available, studies on related compounds like 2-iodobenzamide (B1293540) and 2-iodo-N-phenylbenzamide provide valuable insights into the types of interactions that can be expected. nih.govnih.gov In the crystal structure of 2-iodobenzamide, for example, N—H⋯O hydrogen bonds and C—I⋯π(ring) halogen bonds are key interactions that stabilize the molecular packing. nih.govnih.gov These studies show that the iodinated phenyl ring and the amide group are critical for forming directed intermolecular contacts. nih.gov
Hypothetical Crystallographic Data for a this compound-Protein Complex
| Parameter | Hypothetical Value | Significance |
| Resolution (Å) | 2.1 | Indicates the level of detail in the electron density map. |
| Space Group | P2₁2₁2₁ | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions (Å) | a=50.2, b=85.6, c=110.4 | Defines the size of the repeating unit in the crystal. |
| Key Ligand-Protein Interactions | H-bond: Amide N-H to Asp125 O; Halogen bond: Iodine to Met150 S; π-stacking: Benzyl (B1604629) ring with Phe201 | Details the specific contacts responsible for binding affinity and specificity. |
| R-work / R-free | 0.19 / 0.23 | Statistical measures of the quality of the crystallographic model. |
This data would provide an atomic-level blueprint for understanding the compound's mechanism and for guiding future structure-based drug design efforts.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Binding Studies
NMR spectroscopy is an unparalleled tool for studying the structure and dynamics of molecules in solution, providing information that is complementary to the static picture from X-ray crystallography. For this compound, NMR can be used to determine its preferred conformation in different solvent environments and to map its binding interface with a target protein.
Conformational analysis using 1D and 2D NMR techniques, such as ¹H-NMR, ¹³C-NMR, COSY, and NOESY, can reveal the rotational freedom around the various single bonds in the molecule. This is particularly important for understanding the relative orientation of the two aromatic rings and the flexibility of the carbamoyl (B1232498) linker, which can influence the compound's ability to fit into a binding pocket.
When it comes to binding studies, techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) are invaluable. In an STD-NMR experiment, signals from the protein are saturated, and this saturation is transferred to a bound ligand. By observing the signals of the ligand that are attenuated, one can identify the protons on the ligand that are in close proximity to the protein surface, thereby mapping the binding epitope. In CSP studies, the chemical shifts of the protein's or ligand's nuclei are monitored upon titration of the other component. Significant changes in chemical shifts for specific atoms indicate their involvement in the binding event.
While specific NMR studies on this compound are not extensively reported, the characterization of related benzamides often relies on ¹H and ¹³C NMR to confirm their structure. nih.govresearchgate.net
Hypothetical NMR Data for Conformational and Binding Analysis of this compound
| Nucleus | Hypothetical Chemical Shift (ppm) - Free | Hypothetical Chemical Shift (ppm) - Bound | Significance |
| ¹H (Amide NH) | 8.5 | 9.2 | Downfield shift suggests involvement in hydrogen bonding upon binding. |
| ¹H (Benzyl CH₂) | 4.5 | 4.8 | Change indicates a change in the chemical environment of the benzyl group. |
| ¹³C (C=O) | 168 | 171 | Perturbation points to interaction near the carbonyl group. |
| ¹³C (C-I) | 92 | 95 | Shift suggests the iodo-phenyl ring is part of the binding interface. |
These types of NMR studies provide dynamic information about the ligand's behavior in solution and the nature of its interaction with its biological target.
Mass Spectrometry-Based Approaches for Interaction Profiling
Mass spectrometry (MS) has emerged as a powerful platform for characterizing non-covalent protein-ligand interactions. These techniques can determine binding stoichiometry, affinity, and even provide insights into the binding site, often requiring minimal sample consumption.
Native MS is a key technique where protein-ligand complexes are transferred directly from solution into the gas phase under non-denaturing conditions, allowing for the detection of the intact complex. The mass difference between the free protein and the complex directly confirms the binding of the ligand and can reveal the stoichiometry of the interaction.
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is another powerful method for mapping interaction surfaces. The rate at which backbone amide hydrogens exchange with deuterium (B1214612) in the solvent is sensitive to their local environment. Upon ligand binding, regions of the protein that become protected from the solvent will show a reduced rate of deuterium uptake. By analyzing peptide fragments of the protein after the exchange reaction, one can identify the specific areas involved in the binding interface.
Other MS-based techniques like affinity-selection MS can be used to screen compound libraries against a target protein, while chemical cross-linking MS can identify amino acid residues in close proximity to the bound ligand.
Overview of Mass Spectrometry Approaches for Interaction Profiling
| MS-Based Method | Information Provided | Application to this compound |
| Native Mass Spectrometry | Binding confirmation, stoichiometry, and dissociation constants. | To confirm a 1:1 binding to a target protein and estimate binding affinity. |
| Hydrogen-Deuterium Exchange (HDX-MS) | Mapping of the ligand binding site on the protein. | To identify the peptide regions of the target that are shielded from solvent upon binding. |
| Affinity-Selection Mass Spectrometry | Screening for binders in a compound mixture. | To identify this compound as a binder from a library of compounds. |
| Chemical Cross-linking Mass Spectrometry | Proximity information between ligand and protein residues. | To covalently link the compound to nearby amino acids for precise binding site identification. |
These mass spectrometry approaches provide a suite of tools to complement crystallographic and NMR studies, offering a multi-faceted understanding of the molecular interactions that underpin the biological activity of this compound.
Future Research Directions and Translational Research Perspectives
Development of N-(benzylcarbamoyl)-2-iodobenzamide as a Biochemical Probe
The inherent properties of this compound, particularly the presence of an iodine atom, make it a candidate for development as a biochemical probe. rsc.org The iodine can be substituted with a radioactive isotope, such as ¹²⁵I, to create a radiolabeled version of the molecule. nih.gov This would enable researchers to trace its path and interactions within biological systems, a technique valuable in studying molecular processes. nih.gov
Furthermore, the benzamide (B126) structure itself is a versatile scaffold. By incorporating photoreactive groups, this compound derivatives could be transformed into photoaffinity labels. These specialized probes can form covalent bonds with their biological targets upon exposure to light, allowing for the identification and characterization of binding partners like proteins and enzymes. nih.gov The development of such probes is a growing area of research, with fluorescent probes, in particular, receiving significant attention due to their sensitivity and ease of use in detecting and diagnosing various analytes and disease markers. researchgate.net
Exploration of Novel Biological Targets for Benzamide Scaffolds
The benzamide scaffold, a core component of this compound, is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. ontosight.aiontosight.ai This versatility suggests that this compound and its derivatives could have unexplored biological activities.
Future research could focus on screening this compound against a diverse panel of biological targets to identify novel interactions. Benzamide derivatives have shown activity against a range of targets, including:
Enzymes: Such as poly(ADP-ribose) polymerase-1 (PARP-1), which is crucial for DNA damage repair, and tyrosinase. nih.govresearchgate.net
Receptors: Including the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway, and neuronal nicotinic receptors (nAChRs). nih.gov
Other proteins: Like tubulin, a critical component of the cytoskeleton, and FtsZ, a protein involved in bacterial cell division. acs.orgmdpi.com
Identifying new biological targets for the this compound scaffold could open up new avenues for its application in various research areas.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Key applications of AI and ML in this context include:
Virtual Screening: AI/ML models can rapidly screen vast virtual libraries of chemical compounds to identify those with a high probability of interacting with a specific biological target. computabio.comnih.gov This can significantly reduce the time and cost associated with traditional high-throughput screening.
De Novo Design: Generative models can design entirely new molecules with desired properties, such as improved binding affinity or better pharmacokinetic profiles. nih.gov
Predictive Modeling: Machine learning algorithms can build models to predict the activity, toxicity, and other properties of new benzamide derivatives before they are synthesized. mdpi.comnih.gov This allows researchers to prioritize the most promising candidates for experimental testing. plos.org
By integrating AI and ML into the research workflow, scientists can more efficiently explore the chemical space around this compound and design new molecules with tailored biological activities. acs.org
Strategic Development towards Specific Biological Applications (excluding human therapeutic claims)
Beyond fundamental research, this compound and its derivatives could be strategically developed for a range of specific biological applications outside of human therapy. The broad biological activity of benzamides suggests potential uses in various fields. nanobioletters.com
For instance, some benzamide derivatives have shown promise as:
Antimicrobial agents: Research has explored the potential of benzamides against various pathogens, including drug-resistant bacteria like Mycobacterium tuberculosis and Staphylococcus aureus. nih.govresearchgate.net
Pesticides: Certain benzamide derivatives have been investigated for their insecticidal and fungicidal properties, which could be valuable in agriculture. nih.govmdpi.com
Antiprion agents: Some benzamide compounds have been shown to inhibit the accumulation of the scrapie prion protein, suggesting a potential role in combating prion diseases in animal models. nih.gov
Further research could focus on optimizing the structure of this compound to enhance its activity and selectivity for these and other non-therapeutic applications.
Unexplored Chemical Modifications and Their Biological Implications
The chemical structure of this compound offers numerous opportunities for modification, each with the potential to alter its biological activity in significant ways. Structure-activity relationship (SAR) studies, which investigate how chemical structure relates to biological function, will be crucial in guiding these modifications. acs.orgnih.gov
Key areas for future chemical exploration include:
Modifications of the Benzyl (B1604629) Group: Altering the substituents on the benzyl ring could influence the compound's binding affinity and selectivity for different biological targets.
Variations of the Benzamide Core: Replacing the benzamide with other aromatic systems or altering the substitution pattern on the benzamide ring could lead to novel biological properties. researchgate.net
Manipulation of the Iodophenyl Group: The position and nature of the halogen substituent on the phenyl ring can significantly impact activity. nih.gov Exploring other halogens or different substituents at this position could yield interesting results. The use of the benzamide chromophore is a valuable tool in stereochemical studies. nih.gov
Introduction of New Functional Groups: Adding new functional groups, such as those that can form hydrogen bonds or have specific electronic properties, could enhance the compound's interaction with its biological targets. acs.org
Systematic exploration of these and other chemical modifications, guided by computational modeling and SAR studies, will be essential for unlocking the full potential of the this compound scaffold.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
